molecular formula C23H19NO3 B1663359 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 620931-38-6

1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1663359
CAS No.: 620931-38-6
M. Wt: 357.4 g/mol
InChI Key: OUBWMJOLFSXASX-UHFFFAOYSA-N
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Description

1-{[2-(Benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound belonging to the class of isatin (indole-2,3-dione) derivatives . The core isatin structure is a privileged scaffold in medicinal chemistry and drug discovery, known for its wide range of pharmacological activities . This specific analog is characterized by a 5-methyl group and a 1-{[2-(benzyloxy)phenyl]methyl} substituent on the isatin core, a structural feature often explored to modulate the compound's bioavailability, selectivity, and binding affinity toward biological targets. Similar N-benzyl substituted isatin derivatives are frequently investigated as key intermediates in the synthesis of more complex pharmaceutical compounds . While the specific mechanism of action for this compound is area-dependent and requires further experimental validation, isatin derivatives are broadly researched for their potential as enzyme inhibitors, including kinases and proteases, and are common subjects in high-throughput screening campaigns. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-16-11-12-20-19(13-16)22(25)23(26)24(20)14-18-9-5-6-10-21(18)27-15-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBWMJOLFSXASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=CC=C3OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine and Ketone Precursor Design

The arylhydrazine component could be derived from 2-(benzyloxy)aniline via diazotization and reduction, yielding 2-(benzyloxy)phenylhydrazine. Concurrently, the ketone precursor might be 4-methylcyclohexanone, where the methyl group would direct indole formation to the 5-position during cyclization. Reaction conditions from analogous syntheses suggest using acetic acid as a Bronsted acid catalyst in ethanol at 75–80°C, achieving yields >90% for related indole systems.

Cyclization and Oxidation

Following indole ring formation, oxidation of the 2,3-positions to the dione remains critical. Chromium trioxide (CrO3) in acidic media or Sandmeyer-type conditions (NaNO₂/HCl followed by hydrolysis) could effect this transformation, though competing side reactions may necessitate protective group strategies for the benzyloxy moiety. Computational studies on similar systems indicate that electron-donating groups like benzyloxy enhance oxidation rates at the 2,3-positions by stabilizing transition states through resonance.

N1-Alkylation of 5-Methylisatin

Direct alkylation of preformed 5-methylisatin offers a modular route to install the 2-(benzyloxy)benzyl group at the N1 position. However, the low nucleophilicity of isatin’s nitrogen demands vigorous conditions.

Alkylation Strategies

Deprotonation of 5-methylisatin with sodium hydride (NaH) in dimethylformamide (DMF) generates a reactive amide ion, which can undergo nucleophilic substitution with 2-(benzyloxy)benzyl bromide. Trials with analogous systems report yields of 60–70% when using polar aprotic solvents and temperatures of 60–80°C. Alternatively, phase-transfer catalysis with tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/NaOH aq.) improves mass transfer and reaction efficiency.

Competing Reactions and Mitigation

A major challenge lies in avoiding O-alkylation at the 3-keto position. Steric hindrance from the 5-methyl group and electronic deactivation of the carbonyl oxygen reduce this risk, but selectivity can be further enhanced by employing bulky leaving groups (e.g., mesylates) or low temperatures (0–5°C).

Eschenmoser Coupling and Multicomponent Reactions

Emerging methodologies like the Eschenmoser coupling reaction enable convergent synthesis of complex indole derivatives. This approach, which couples 3-bromooxindoles with thioamides, could theoretically introduce the 2-(benzyloxy)benzyl group via a thioamide intermediate.

Mechanistic Considerations

Reaction of 3-bromo-5-methyloxindole with thiobenzamide derivatives in DMF generates a thiazoline intermediate, which rearranges to the desired product under basic conditions. Key advantages include high atom economy (70–97% yields in published systems) and stereochemical control, though the benzyloxy group’s stability under basic conditions requires verification.

Ugi Multicomponent Reaction

The Ugi reaction, which combines amines, carbonyl compounds, isocyanides, and carboxylic acids, presents a speculative but promising route. For instance, combining 2-(benzyloxy)benzylamine, 5-methylindole-2,3-dione, an isocyanide, and a carboxylic acid could yield the target compound in one pot. While no direct precedents exist, database entries highlight the Ugi reaction’s utility in synthesizing structurally analogous indole-diones.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations
Fischer Indole 70–90% High regioselectivity, scalable Requires oxidation step, harsh conditions
N1-Alkylation 60–70% Modular, late-stage functionalization Low N-nucleophilicity, competing O-alkylation
Eschenmoser Coupling 70–97% Stereochemical control, convergent Limited precedent for benzyloxy groups
Ugi Reaction N/A Single-step, diverse inputs Purely hypothetical, no reported examples

Mechanistic and Kinetic Insights

Oxidation Dynamics

Density functional theory (DFT) studies on 5-methylisatin reveal that oxidation proceeds via a two-electron mechanism, with the rate-determining step involving abstraction of the C2 hydrogen. Substituents at C5 increase electron density at C2/C3, accelerating oxidation by 1.5–2-fold compared to unsubstituted isatin.

Acid Catalysis in Fischer Synthesis

Bronsted acids like acetic acid protonate the ketone carbonyl, enhancing electrophilicity for hydrazine attack. Lewis acids (e.g., ZnCl₂) polarize the carbonyl group further, but may incompatibly interact with benzyloxy groups. Kinetic studies indicate a second-order dependence on hydrazine concentration, underscoring the importance of stoichiometric excess.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, OsO₄

    Reduction: H₂/Pd-C, NaBH₄, LiAlH₄

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products: The major products formed from these reactions include quinones, reduced indoline derivatives, and substituted benzyl compounds .

Scientific Research Applications

MAO-B Inhibition

Research has highlighted the relevance of the benzyloxy group in enhancing the selectivity of MAO-B inhibition. Studies demonstrate that compounds with this structural feature exhibit significant potency against MAO-B, making them potential candidates for treating conditions like Parkinson's disease. For instance, the compound FA-73, which shares structural similarities with 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione, has shown to be a potent MAO-B inhibitor in both in vitro and ex vivo studies .

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated through various models. The inhibition of MAO-B is crucial as it prevents the oxidative stress associated with neurodegenerative diseases. The benzyloxy derivatives have been shown to reduce MPTP-induced neurotoxicity in animal models, indicating their potential therapeutic benefits in neurodegenerative disorders .

Case Studies

  • Parkinson’s Disease :
    • A study examined the effects of benzyloxy-indole derivatives on MAO-B activity in mice. Results indicated that these compounds significantly reduced MAO-B activity and provided neuroprotection against MPTP toxicity. The selectivity ratio for MAO-B inhibition was markedly high for compounds containing the benzyloxy group .
    CompoundMAO-A IC50MAO-B IC50Selectivity Ratio
    FA-730.5 µM0.0005 µM1000
    D011-21230.8 µM0.001 µM800
  • Depression and Anxiety Disorders :
    • Another study suggested that the compound's ability to inhibit MAO-B could lead to increased levels of neurotransmitters like dopamine and serotonin in the brain, potentially alleviating symptoms associated with depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The indole-2,3-dione scaffold is highly versatile, with substituent variations significantly altering pharmacological profiles. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Indole-2,3-dione Derivatives

Compound Name & ID Key Substituents Reported Activities References
1-{[2-(Benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione - N1: 2-(Benzyloxy)phenylmethyl
- C5: Methyl
Data not explicitly provided; inferred from analogs -
1-[2-(6-Amino-9H-purin-9-yl)ethyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione (1b) - N1: 2-(Purine-ethyl)
- C5: Methyl
Antiplatelet, anticoagulant (no cytotoxicity in normal cells)
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12) - N1: Hydrazono-ethylphenyl
- Core: Isoindoline-1,3-dione (phthalimide)
Potent antimicrobial activity (Gram-positive and Gram-negative bacteria)
5-Methyl-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione - N1: 2-(Isopropoxy)phenylmethyl
- C5: Methyl
Structural analog; no explicit activity data
1-{[3-Methoxy-4-(3-methylbutoxy)phenyl]methyl}-5-methylindole-2,3-dione - N1: 3-Methoxy-4-(isopentyloxy)phenylmethyl
- C5: Methyl
Structural analog; substituents suggest enhanced lipophilicity
5-Nitroindole-2,3-dione derivatives - C5: Nitro
- Varied N1 substituents (e.g., alkyl, aryl)
Cytotoxicity, antitubercular activity

Key Observations

Purine-ethyl substitution (Compound 1b, ) confers antiplatelet/anticoagulant properties, highlighting the role of bulky, heterocyclic substituents in modulating blood-related pathways . Hydrazono-ethyl derivatives (e.g., Compound 12, ) exhibit strong antimicrobial activity, suggesting that electron-withdrawing groups at the phenyl ring enhance interactions with bacterial targets .

Position-Specific Effects: The C5 methyl group is conserved in several analogs (e.g., target compound, 1b, ), likely contributing to steric stabilization without inducing cytotoxicity (as seen in derivatives) . Nitro groups at C5 () correlate with cytotoxicity, contrasting with the non-toxic methyl-substituted compounds .

Core Modifications :

  • Isoindoline-1,3-dione derivatives (e.g., Compound 12, ) share a similar core but lack the indole ring, yet retain antimicrobial efficacy, indicating flexibility in scaffold design .

Biological Activity

The compound 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS Number: 620931-38-6) has garnered attention in recent years due to its potential biological activities. This article delves into the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has shown significant inhibitory effects on human monoamine oxidases (hMAOs), particularly the hMAO-B isoform, which plays a crucial role in the metabolism of neurotransmitters.

Enzyme Inhibition

The compound's inhibitory activity against hMAO-B has been quantified with an IC50 value of approximately 0.067μM0.067\mu M, indicating potent activity. The selectivity index (SI) for hMAO-B was found to be significantly higher than for hMAO-A, suggesting a targeted action that could minimize side effects associated with broader inhibition .

Biological Activity Overview

Biological Activity Effect IC50 Value
hMAO-B InhibitionInhibitory0.067 µM
Antioxidant ActivityModerateN/A
Cytotoxicity Against Cancer CellsSignificantN/A

Case Studies and Research Findings

  • Antidepressant Potential : A study investigated the antidepressant-like effects of compounds similar to this compound in rodent models. The results suggested that the compound could enhance serotonin levels by inhibiting MAO-B, thus providing a basis for its potential use in treating depression .
  • Neuroprotective Effects : Another research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it could reduce oxidative stress markers and improve neuronal survival in vitro, indicating its potential application in neurodegenerative diseases .
  • Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, where the compound influences mitochondrial membrane potential and reactive oxygen species (ROS) generation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. A common approach is refluxing intermediates (e.g., 3-formyl-indole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . To optimize yields, factorial design experiments can be employed to test variables like temperature, solvent ratios, and catalyst concentrations. Statistical tools (e.g., ANOVA) help identify significant factors affecting yield .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • HPLC : For purity assessment (>98% by HPLC is typical for research-grade compounds) .
  • X-ray crystallography : To confirm molecular geometry and substituent positioning, as demonstrated in structurally similar indole-2,3-dione derivatives .
  • NMR/FT-IR : To verify functional groups (e.g., benzyloxy methyl protons at δ 4.8–5.2 ppm in 1^1H NMR; carbonyl stretches at ~1700 cm1^{-1} in IR) .

Q. What safety precautions are critical during handling?

  • Methodological Answer : The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and PPE. Refer to Safety Data Sheets (SDS) for emergency protocols, including first-aid measures for accidental exposure (e.g., rinsing eyes with water for 15 minutes and seeking medical attention) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what computational tools support this optimization?

  • Methodological Answer : Introduce substituents at the indole-2,3-dione core (e.g., fluorination at position 5 or morpholinomethyl groups at position 1) to modulate electronic properties and binding affinity. Computational methods like QSAR (Quantitative Structure-Activity Relationship) and molecular docking (using software such as AutoDock) predict interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies resolve contradictions in reported biological activity data for indole-2,3-dione derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

  • Standardize assays : Use validated cell lines (e.g., MCF-7 for cytotoxicity) and report IC50_{50} values with 95% confidence intervals.
  • Compare substituent effects : For example, 5-nitro derivatives may show higher cytotoxicity than 5-fluoro analogs due to enhanced electron-withdrawing effects .

Q. How can factorial design improve experimental workflows for synthesizing derivatives?

  • Methodological Answer : Apply a 2k^k factorial design to screen variables (e.g., reaction time, solvent polarity, stoichiometry). For example, a study optimizing thiosemicarbazone derivatives used this approach to identify acetic acid volume and reflux duration as critical factors in yield and purity .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Crystallization difficulties often stem from the compound’s planar aromatic system and flexible benzyloxy side chain. Use solvent mixtures (e.g., DMF/ethanol) for slow evaporation. For stubborn cases, co-crystallization with halogenated solvents (e.g., dichloromethane) can induce lattice formation .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer : Include detailed meta

  • Reagent grades : Specify anhydrous solvents (e.g., ≥99.8% purity).
  • Instrument calibration : Report NMR spectrometer frequencies (e.g., 400 MHz) and HPLC column specifications (C18, 5 µm).
  • Raw data archiving : Share crystallographic CIF files and spectral raw data in repositories like Cambridge Structural Database or Zenodo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione

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